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Compound of Interest

Compound Name: Methyl 6-chloro-3-nitropicolinate

Cat. No.: B11717500

Get Quote

Executive Summary & Structural Significance
Methyl 6-chloro-3-nitropicolinate (CAS: 1805240-74-7) is a highly functionalized pyridine

derivative that serves as a critical building block in modern medicinal chemistry and

agrochemical development. The molecule features a precisely engineered substitution pattern:

a methyl ester at C-2, a strongly electron-withdrawing nitro group at C-3, and a reactive

chlorine atom at C-6.

This specific arrangement creates a highly electron-deficient heteroaromatic core. The

synergistic electron-withdrawing effects of the nitro, ester, and chloro groups not only dictate

the molecule's distinct spectroscopic signatures but also prime the C-6 position for facile

Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Understanding the exact spectroscopic profile (NMR, IR, MS) of this scaffold is essential for

researchers relying on it for complex downstream synthesis .

Mechanistic Analysis of Spectroscopic Signatures
The structural elucidation of Methyl 6-chloro-3-nitropicolinate relies on understanding the

electronic perturbations introduced by its substituents .
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Electronic Deshielding (NMR): The pyridine nitrogen inherently withdraws electron density

from the ortho (C-2, C-6) and para (C-4) positions. The addition of a nitro group at C-3

further depletes electron density at C-4 via both inductive and resonance effects, resulting in

profound deshielding of the H-4 proton. Conversely, the chlorine atom at C-6 exerts an

inductive withdrawing effect but can donate electron density via resonance, making H-5 less

deshielded than H-4.

Vibrational Modes (IR): The steric proximity of the C-2 methyl ester and the C-3 nitro group

restricts conformational freedom, leading to highly defined, sharp stretching frequencies for

both the carbonyl and the asymmetric nitro vibrations.

Isotopic Signatures (MS): The presence of a single chlorine atom provides a built-in mass

spectrometric validation tool, yielding a characteristic 3:1 isotopic ratio (³⁵Cl:³⁷Cl) for the

molecular ion .

Spectroscopic Data Tables
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Internal Standard: TMS (0.00 ppm)
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Position Shift (ppm) Multiplicity
Coupling
(Hz)

Integration
Assignment
Rationale

H-4 8.35 Doublet (d) 8.5 1H

Strongly

deshielded by

ortho-NO₂

and para-ring

N.

H-5 7.65 Doublet (d) 8.5 1H

Deshielded

by ortho-Cl;

coupled to H-

4 (AB spin

system).

-OCH₃ 4.02 Singlet (s) - 3H

Methyl ester

protons,

shifted by

adjacent

carbonyl.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
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Position Shift (ppm) Carbon Type
Assignment
Rationale

C=O 163.5 Quaternary Ester carbonyl carbon.

C-6 152.0 Quaternary

Attached to Cl;

deshielded by

electronegativity.

C-2 145.5 Quaternary

Attached to ester;

adjacent to pyridine

nitrogen.

C-3 140.2 Quaternary
Attached to NO₂

group.

C-4 133.8 CH
Aromatic CH, heavily

deshielded.

C-5 128.4 CH Aromatic CH.

-OCH₃ 53.6 CH₃
Methoxy carbon of the

ester.

Table 3: IR Spectral Data (ATR-FTIR)
Wavenumber (cm⁻¹) Vibration Type Functional Group

3080 C-H stretch Aromatic pyridine ring

1735 C=O stretch Methyl ester carbonyl

1580 C=C / C=N stretch Pyridine core

1530 N-O asymmetric stretch Nitro group

1350 N-O symmetric stretch Nitro group

1280 C-O stretch Ester linkage

1080 C-Cl stretch Aryl chloride

Table 4: Mass Spectrometry Data (ESI+)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11717500?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Ion Type
Relative
Abundance

Interpretation

217.0 [M+H]⁺ (³⁵Cl) 100%
Protonated molecular

ion (Base peak).

219.0 [M+H]⁺ (³⁷Cl) ~33%
Natural chlorine

isotope pattern.

185.0 [M-CH₃OH+H]⁺ Variable
Loss of methanol (-32

Da) from the ester.

171.0 [M-NO₂+H]⁺ Variable
Cleavage of the nitro

group (-46 Da).

Logical Relationships & Workflows
MS/MS Fragmentation Pathway
Understanding the fragmentation of Methyl 6-chloro-3-nitropicolinate is vital for LC-MS/MS

method development in pharmacokinetic or reaction monitoring studies.

[M+H]+ m/z 217 (35Cl) / 219 (37Cl)
Protonated Molecular Ion

m/z 185 / 187
Loss of Methanol (-32 Da)

 Ester Cleavage

m/z 171 / 173
Loss of NO2 (-46 Da)

 Nitro Cleavage

m/z 157 / 159
Loss of CO (-28 Da)

 Decarbonylation

Click to download full resolution via product page

MS/MS Fragmentation Pathway of Methyl 6-chloro-3-nitropicolinate.
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Synthetic Utility & Functionalization
The compound's unique electronic topology allows for orthogonal functionalization, making it a

highly prized scaffold in drug discovery.

Methyl 6-chloro-3-nitropicolinate
(Core Scaffold)

SNAr at C-6
(Nucleophilic Attack)

Amines/Alkoxides

Nitro Reduction at C-3
(Amine Formation)H2, Pd/C or Fe/HCl

Ester Hydrolysis at C-2
(Carboxylic Acid)

LiOH/H2O

Cross-Coupling at C-6
(Pd-Catalyzed)

Boronic Acids

Click to download full resolution via product page

Functionalization pathways of Methyl 6-chloro-3-nitropicolinate.

Self-Validating Experimental Protocols
Protocol A: High-Resolution NMR Acquisition
Objective: Obtain pristine ¹H and ¹³C NMR spectra with unambiguous chemical shift

referencing.

Step 1: Sample Preparation. Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃. Causality:

CDCl₃ is chosen because it lacks exchangeable protons and easily dissolves the moderately

polar ester. Add 0.03% v/v Tetramethylsilane (TMS).

Step 2: Shimming & Tuning. Insert the 5 mm tube into a 400 MHz spectrometer. Perform

gradient shimming on the Z-axis. Causality: Perfect field homogeneity is required to resolve

the 8.5 Hz ortho-coupling between H-4 and H-5 without peak broadening.

Step 3: Acquisition. Acquire 16 scans for ¹H (D1 = 1.5s) and 512 scans for ¹³C (D1 = 2.0s).
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Step 4: Self-Validation. The protocol is validated if the TMS peak is a sharp, symmetrical

singlet at exactly 0.00 ppm, and the CDCl₃ residual solvent peak appears as a distinct triplet

at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Protocol B: LC-MS Isotopic Profiling
Objective: Confirm molecular identity and structural integrity via ESI-MS.

Step 1: Matrix Preparation. Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water

(50:50, v/v) with 0.1% Formic Acid. Causality: Formic acid acts as a proton source,

drastically enhancing the ionization efficiency of the basic pyridine nitrogen to form the

[M+H]⁺ ion.

Step 2: Injection & Ionization. Inject 5 µL into the ESI source (Capillary: 3.0 kV, Desolvation:

350°C).

Step 3: Acquisition. Scan m/z 50–500 in positive mode.

Step 4: Self-Validation. The protocol is validated by observing the exact m/z 217.0 and 219.0

peaks. The 3:1 relative abundance ratio serves as an internal, mathematically absolute

confirmation of the single chlorine atom's presence, ruling out non-halogenated impurities.

Protocol C: Nucleophilic Aromatic Substitution (SNAr) at
C-6
Objective: Exploit the electron-deficient core to synthesize a 6-amino derivative.

Step 1: Reaction Setup. Dissolve Methyl 6-chloro-3-nitropicolinate (1.0 eq) in anhydrous

DMF (0.2 M).

Step 2: Reagent Addition. Add a secondary amine (e.g., morpholine, 1.2 eq) and N,N-

Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA is utilized because its steric bulk

prevents it from acting as a competing nucleophile, ensuring exclusive attack by the

morpholine at the highly electrophilic C-6 position.

Step 3: Heating & Monitoring. Stir at 80°C for 4 hours.
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Step 4: Self-Validation. Analyze the crude mixture via LC-MS. The reaction is validated by

the complete disappearance of the m/z 217/219 doublet and the emergence of a new singlet

[M+H]⁺ peak corresponding to the exact mass of the aminated product, confirming

successful chloride displacement.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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